molecular formula C19H32N6O B5296853 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine

2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine

Cat. No. B5296853
M. Wt: 360.5 g/mol
InChI Key: JCMKCEHXTRWOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, also known as MPMP, is a pyrimidine derivative that has been extensively studied for its potential use in medical research. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act as an antagonist at several different receptors in the brain, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This results in a decrease in the activity of these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of oxidative stress. These effects may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis method and limited availability may be a limitation for some researchers.

Future Directions

There are several potential future directions for research on 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, the potential use of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine in combination with other therapeutic agents should be explored.

Synthesis Methods

The synthesis of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine can be achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-methylpiperazine with 4-pentanoyl-1-piperazinecarboxylic acid, followed by the addition of 2-methyl-4,6-dichloropyrimidine. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been studied for its potential use in a variety of medical applications, including as an antipsychotic, anxiolytic, and antidepressant agent. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-4-5-6-19(26)25-13-11-24(12-14-25)18-15-17(20-16(2)21-18)23-9-7-22(3)8-10-23/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKCEHXTRWOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one

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